(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
4-[(E)-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-25-15-6-10(7-22-24-9-21-23-17(24)27)2-5-14(15)26-8-11-12(18)3-4-13(19)16(11)20/h2-7,9H,8H2,1H3,(H,23,27)/b22-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVCTIXHAAALE-QPJQQBGISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=C(C=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=C(C=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-methoxy-4-hydroxybenzaldehyde with 2,3,6-trichlorobenzyl alcohol in the presence of an acid catalyst to form the benzylidene intermediate.
Triazole Ring Formation: The benzylidene intermediate is then reacted with thiosemicarbazide under basic conditions to form the triazole ring.
Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((3-methoxy-4-((2,3,6-trichlorobenzyl)oxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol: This compound is unique due to its specific substitution pattern and the presence of the triazole ring.
Other Triazole Derivatives: Compounds such as 1,2,4-triazole, 3-amino-1,2,4-triazole, and 4-phenyl-1,2,4-triazole share the triazole ring but differ in their substitution patterns and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
